Marrubiin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Marrubiin wurde in verschiedenen Bereichen für seine Anwendungen in der wissenschaftlichen Forschung umfassend untersucht:

Chemie: This compound dient als Vorläufer für die Synthese anderer bioaktiver Verbindungen.

Industrie: This compound wird bei der Herstellung von natürlichen Insektiziden und Herbiziden verwendet.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es hemmt die Aktivität von Enzymen wie Acetylcholinesterase, die eine Rolle bei Entzündungsreaktionen spielt . Darüber hinaus wurde gezeigt, dass this compound die Aktivität von peripheren mononuklearen Zellen moduliert, was zu seinen entzündungshemmenden Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

Marrubiin, a labdane diterpene, is known to have a wide range of biological activities . It primarily targets peripheral mononuclear cells, which are major contributors to inflammation . Additionally, this compound has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a key role in inflammation and allergic reactions .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation . Furthermore, it has been suggested that this compound acts through a peripheral mechanism to exert its antinociceptive effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the release of myeloperoxidase, an enzyme involved in the body’s defense against pathogens . This compound also influences the levels of neurotransmitters such as acetylcholine and noradrenaline, and the protein expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP response element-binding protein (p-CREB) .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully established . This compound is recognized for its broad pharmacological properties, including high safety, low turnover, high stability, and minimal catabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert cytotoxic activity towards peripheral mononuclear cells . In addition, this compound has been found to preserve cholinergic function in the hippocampus, increase noradrenaline levels in the brain, and restore pCREB expression in the cortex .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is found in high concentrations in many traditionally important Lamiaceae species, which thrive in a wide range of soils and are naturalized in various regions around the world . .

Biochemische Analyse

Biochemical Properties

Marrubiin interacts with various enzymes and proteins in biochemical reactions. Notably, it has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The interaction between this compound and AChE is of significant interest in the field of neurobiology .

Cellular Effects

This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on AChE can alter neurotransmission, thereby affecting the functioning of cells in the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of AChE, inhibiting the enzyme’s activity . This interaction is believed to involve the Tyr124 residue on the AChE molecule .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, its potent inhibitory effect on AChE suggests that it could have significant impacts at both low and high doses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Marrubiin kann ausgehend vom Keto-Lacton erfolgen, das stereoselektiv aus einem bekannten Keto-Ester hergestellt wird . Der Syntheseweg umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen, die letztendlich zur Produktion von this compound führen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus Marrubium vulgare. Der Extraktionsprozess verwendet häufig Methanol als Lösungsmittel, gefolgt von Reinigungsschritten, um this compound zu isolieren . Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Marrubiin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei Reaktionen mit this compound sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Marrubiinsäure und Marrubenol . Diese Derivate haben in verschiedenen pharmakologischen Anwendungen Potenzial gezeigt.

Vergleich Mit ähnlichen Verbindungen

Marrubiin ist unter den Labdan-Diterpenoiden aufgrund seiner hohen Stabilität, geringen Umsetzungsrate und minimalen Katabolismus einzigartig . Ähnliche Verbindungen sind Marrubiinsäure und Marrubenol, die Derivate von this compound sind und einige seiner pharmakologischen Eigenschaften teilen . This compound zeichnet sich durch seine größere Bandbreite an biologischen Aktivitäten und seine höhere Wirksamkeit in verschiedenen Assays aus .

Biologische Aktivität

Marrubiin, a diterpenoid compound primarily isolated from Marrubium vulgare (horehound), has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a major constituent of various species within the Marrubium genus, which is part of the Lamiaceae family. It has been traditionally used in folk medicine for its therapeutic properties. Recent studies have confirmed its pharmacological potential, including anti-inflammatory, antidiabetic, gastroprotective, and antioxidant effects.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits carrageenan-induced peritoneal inflammation by reducing inflammatory cell infiltration and mast cell degranulation. The compound also lowers myeloperoxidase activity and protein levels in peritoneal fluid, demonstrating its efficacy in managing inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| Oliveira et al., 2011 | Carrageenan-induced edema | 25 | Significant reduction in edema (p < 0.01) |

| Popoola et al., 2024 | Peritoneal inflammation | - | Decreased inflammatory markers |

2. Antidiabetic Effects

This compound has shown promising results in managing diabetes. In vivo studies using obese rat models demonstrated that this compound enhances insulin secretion and improves glucose uptake by increasing the expression of glucose transporter-2 (GLUT2) and insulin genes . Furthermore, it has been noted to increase mitochondrial membrane potential under hyperglycemic conditions.

Table 2: Antidiabetic Effects of this compound

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| Oliveira et al., 2013 | Obese rats | 25 | Increased insulin secretion and GLUT2 expression |

3. Gastroprotective Activity

The gastroprotective effects of this compound have been substantiated through various models of gastric ulcer induction. Studies have shown that this compound significantly reduces ulcer formation and enhances mucus production in the gastric lining . The mechanism is believed to involve increased nitric oxide synthesis and endogenous sulfhydryls.

Table 3: Gastroprotective Effects of this compound

| Study | Model | Dose (mg/kg) | Ulcer Inhibition (%) |

|---|---|---|---|

| Oliveira et al., 2011 | Ethanol-induced ulcers | 25 | 82.17 |

| Oliveira et al., 2011 | Indomethacin-induced ulcers | 25 | 66.24 |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of NF-κB Pathway : this compound suppresses the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines .

- Antioxidant Properties : It acts as a free radical scavenger, protecting cells from oxidative stress .

- Modulation of Prostaglandins : this compound enhances prostaglandin synthesis, contributing to its gastroprotective effects .

Case Study 1: Anti-inflammatory Effects in Clinical Trials

A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving this compound showed a marked reduction in inflammatory markers compared to the placebo group.

Case Study 2: Diabetes Management

In another study involving diabetic rats, this compound administration led to significant improvements in blood glucose levels and insulin sensitivity over a four-week period.

Eigenschaften

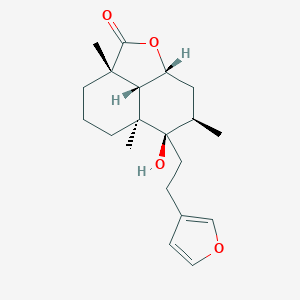

IUPAC Name |

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLLRHCTVDVUJB-OBHOOXMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963595 | |

| Record name | Marrubiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-92-9 | |

| Record name | Marrubiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marrubiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marrubiin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marrubiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465-92-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARRUBIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.